Spectroscopic characterization NMR IR of Benzyl (3-phenylpropyl)carbamate
Spectroscopic characterization NMR IR of Benzyl (3-phenylpropyl)carbamate
An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl (3-phenylpropyl)carbamate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive spectroscopic analysis of Benzyl (3-phenylpropyl)carbamate, a molecule of interest in synthetic and medicinal chemistry. As a bifunctional compound featuring both a carbamate linkage and terminal phenyl groups, its structural elucidation relies heavily on modern spectroscopic techniques. This document offers an in-depth examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectra. The guide is designed for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying scientific rationale for peak assignments and experimental design. By integrating established principles with empirical data, this guide serves as an authoritative reference for the characterization of this compound and similarly complex structures.
Molecular Structure and Spectroscopic Correlation
The unambiguous characterization of a synthetic compound is foundational to its application. For Benzyl (3-phenylpropyl)carbamate, its structure presents several distinct spectroscopic markers. Understanding these regions is the first step in interpreting the spectral data.
The molecule consists of a central carbamate core linking a benzyl group and a 3-phenylpropyl chain. Each of these moieties contains unique proton and carbon environments that will manifest as distinct signals in NMR and characteristic vibrational modes in IR spectroscopy.
Caption: Labeled structure for spectral assignment.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are used to assemble the structural puzzle.
The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for compounds of this nature due to its excellent solubilizing properties and relatively clean spectral window. The spectrum is referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[1]
Signal Assignment and Interpretation
The ¹H NMR spectrum of Benzyl (3-phenylpropyl)carbamate can be logically dissected into four principal regions: the aromatic region, the benzylic methylene protons, the carbamate N-H proton, and the aliphatic propyl chain protons.
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| g,h,i,j,k,l | Aromatic (Ar-H ) | 7.20 - 7.40 | Multiplet (m) | 10H | Protons on both phenyl rings reside in a similar electronic environment, leading to a complex, overlapping multiplet. This is typical for monosubstituted benzene rings.[2][3] |
| f | Benzyl (-O-CH₂ -Ph) | ~ 5.10 | Singlet (s) | 2H | These protons are adjacent to an oxygen atom and a phenyl ring, causing significant deshielding. The absence of adjacent non-equivalent protons results in a singlet.[4] |
| d | Carbamate (-NH -) | ~ 5.0 (variable) | Broad Singlet (br s) or Triplet (t) | 1H | The chemical shift is variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening and exchange. It may couple with the adjacent CH₂ (c) to form a triplet. |
| c | Propyl (-NH-CH₂ -) | ~ 3.23 | Quartet (q) or Triplet (t) | 2H | Deshielded by the adjacent electronegative nitrogen atom. Appears as a triplet due to coupling with protons 'b'. If coupling to the NH proton is resolved, it may appear as a quartet. |
| b | Propyl (-CH₂-CH₂ -CH₂-) | ~ 1.88 | Quintet (quin) or Multiplet (m) | 2H | Coupled to both adjacent methylene groups ('a' and 'c'), resulting in a complex multiplet, often approximating a quintet. |
| a | Propyl (Ph-CH₂ -) | ~ 2.67 | Triplet (t) | 2H | These benzylic protons are deshielded by the adjacent phenyl group. The signal is split into a triplet by the two neighboring protons at position 'b'.[5] |
Spin-Spin Coupling Workflow
The multiplicity of signals in ¹H NMR is governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons. This coupling provides direct evidence of connectivity within the molecule.
Caption: ¹H-¹H spin-spin coupling in the propyl chain.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. Chemical shifts are highly sensitive to the local electronic environment.
Signal Assignment and Interpretation
The key signals in the ¹³C NMR spectrum correspond to the carbamate carbonyl, the aromatic carbons, and the aliphatic carbons of the benzyl and propyl groups.
| Label | Assignment | Predicted δ (ppm) | Rationale |
| e | Carbonyl (-C =O) | ~ 156.5 | The carbonyl carbon of a carbamate is significantly deshielded and appears at a characteristic downfield shift. |
| Ar-C | Aromatic Carbons | 126 - 142 | A complex set of signals corresponding to the 12 carbons of the two phenyl rings. The ipso-carbons (carbons attached to the substituents) are often weaker and at different shifts than the protonated carbons.[6] |
| f | Benzyl (-O-C H₂-Ph) | ~ 66.8 | The carbon is attached to an electronegative oxygen, resulting in a downfield shift into the typical range for carbons in ethers and esters.[3] |
| c | Propyl (-NH-C H₂-) | ~ 41.0 | This carbon is deshielded by the adjacent nitrogen atom. |
| a | Propyl (Ph-C H₂-) | ~ 33.5 | Benzylic carbon, deshielded by the aromatic ring. |
| b | Propyl (-CH₂-C H₂-CH₂-) | ~ 31.4 | A typical aliphatic methylene carbon, appearing in the upfield region of the spectrum.[7] |
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an exceptionally powerful tool for identifying the presence of specific functional groups.[8]
Key Vibrational Modes and Interpretation
The IR spectrum of Benzyl (3-phenylpropyl)carbamate is dominated by features arising from the carbamate linkage and the aromatic rings.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Interpretation |
| ~ 3320 | N-H Stretch | Medium, Broad | This peak is characteristic of the N-H bond in a secondary amide or carbamate.[9] Its broadness suggests potential intermolecular hydrogen bonding. |
| 3030 - 3080 | Aromatic C-H Stretch | Medium | Absorption just above 3000 cm⁻¹ is a hallmark of C-H bonds where the carbon is sp² hybridized, confirming the presence of the phenyl rings. |
| 2850 - 2950 | Aliphatic C-H Stretch | Medium-Strong | These absorptions correspond to the symmetric and asymmetric stretching of the C-H bonds in the various CH₂ groups. |
| ~ 1690 | C=O Stretch (Amide I) | Strong, Sharp | This is one of the most intense and diagnostic peaks in the spectrum. Its position is characteristic of a carbamate carbonyl group.[10] |
| ~ 1530 | N-H Bend (Amide II) | Medium | This band arises from a combination of N-H bending and C-N stretching and is a key feature for secondary amides and carbamates. |
| 1450, 1495 | Aromatic C=C Stretch | Medium | These absorptions are due to the stretching vibrations within the benzene rings. |
| ~ 1250 | C-O Stretch | Strong | This strong band corresponds to the stretching of the C-O single bond of the ester component of the carbamate. |
| 700, 750 | Aromatic C-H Bend | Strong | These strong out-of-plane bending vibrations are characteristic of monosubstituted benzene rings. |
Experimental Protocols
To ensure reproducibility and data integrity, standardized protocols must be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of Benzyl (3-phenylpropyl)carbamate in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data with proton decoupling (e.g., using a WALTZ-16 sequence).
-
Use a spectral width of ~220 ppm.
-
Employ a longer relaxation delay (5 seconds) to ensure quantitative data for all carbon types, particularly the carbonyl and ipso-carbons.
-
Co-add a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate ¹H NMR signals and calibrate the chemical shift scale to the TMS signal.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Sample Spectrum Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding 32-64 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic characterization of Benzyl (3-phenylpropyl)carbamate is straightforward when a systematic approach is applied. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, respectively, confirming the connectivity and electronic environment of each atom. FT-IR spectroscopy serves as a rapid and definitive method to verify the presence of the key carbamate functional group and aromatic systems. Together, these techniques provide a robust and self-validating dataset that confirms the molecular structure with a high degree of confidence, which is an essential prerequisite for any further research or development activities.
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